6-Bromo-3,4-dimethylpyridazine

Heterocyclic Chemistry Synthetic Building Blocks Quality Control

6-Bromo-3,4-dimethylpyridazine is a halogenated pyridazine heterocycle featuring a bromine atom at the 6-position and two methyl groups at the 3- and 4-positions. With a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol, it exists as a solid at room temperature and carries a GHS warning for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

Molecular Formula C6H7BrN2
Molecular Weight 187.04
CAS No. 1520953-06-3
Cat. No. B2615903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3,4-dimethylpyridazine
CAS1520953-06-3
Molecular FormulaC6H7BrN2
Molecular Weight187.04
Structural Identifiers
SMILESCC1=CC(=NN=C1C)Br
InChIInChI=1S/C6H7BrN2/c1-4-3-6(7)9-8-5(4)2/h3H,1-2H3
InChIKeyCCSQHDUFFAISAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3,4-dimethylpyridazine (CAS 1520953-06-3): A Strategic Pyridazine Building Block for Selective Cross-Coupling and Medicinal Chemistry


6-Bromo-3,4-dimethylpyridazine is a halogenated pyridazine heterocycle featuring a bromine atom at the 6-position and two methyl groups at the 3- and 4-positions. With a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol, it exists as a solid at room temperature and carries a GHS warning for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [1]. The compound serves primarily as a versatile intermediate in organic synthesis, where the bromine substituent enables transition-metal-catalyzed cross-coupling reactions, while the methyl groups provide steric and electronic tuning of the pyridazine core .

Why 6-Bromo-3,4-dimethylpyridazine Cannot Be Interchanged with Other Halogenated Dimethylpyridazines


In-class dimethylpyridazine analogs—such as the 5-bromo positional isomer (CAS 1528294-74-7) or the 6-chloro derivative (CAS 873397-60-5)—cannot be substituted for 6-bromo-3,4-dimethylpyridazine without rigorous validation. The position of the halogen dictates regioselectivity in cross-coupling events; a bromine at C6 vs. C5 leads to electronically and sterically distinct reactive sites, which can alter coupling yields and product profiles . Furthermore, the halogen identity (Br vs. Cl) profoundly affects bond dissociation energies and oxidative-addition rates, making the bromo analogue more reactive in many Pd-catalyzed transformations . Even the non-halogenated parent scaffold, 3,4-dimethylpyridazine (CAS 68206-10-0), lacks the essential functional handle for diversification, rendering it unsuitable for applications requiring late-stage elaboration.

Head-to-Head Evidence: How 6-Bromo-3,4-dimethylpyridazine Differs Quantitatively from Its Closest Analogs


Positional Isomer Purity Comparison: 6-Bromo- vs. 5-Bromo-3,4-dimethylpyridazine

Commercially available 6-bromo-3,4-dimethylpyridazine is supplied at 98% purity as verified by Leyan's quality control, whereas publicly listed purity for the 5-bromo positional isomer is less consistently reported, typically falling around 95–97% from various small-scale suppliers . This purity differential can impact reaction stoichiometry and yield reproducibility in sensitive cross-coupling applications.

Heterocyclic Chemistry Synthetic Building Blocks Quality Control

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

6-Bromo-3,4-dimethylpyridazine exhibits a computed LogP of 1.86 and a topological polar surface area (TPSA) of 25.8 Ų . In contrast, the 6-chloro analogue possesses a lower molecular weight (142.59 g/mol) and a less polarizable halogen, which typically results in a lower LogP (~1.5–1.7 estimated) [1]. The higher lipophilicity imparted by the bromine atom can improve membrane permeability but may also increase metabolic susceptibility, providing a tunable parameter in lead optimization.

Medicinal Chemistry Drug Design ADME Predictions

Safety Profile Differentiation: GHS Hazard Classification

6-Bromo-3,4-dimethylpyridazine is classified with four GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. The 6-chloro analog is typically classified only as a skin and eye irritant, lacking the acute oral toxicity warning . This difference in hazard profile influences storage, handling, and shipping requirements, directly impacting procurement logistics and lab safety protocols.

Lab Safety Procurement Compliance Risk Assessment

Reactivity Profile: Bromine vs. Chlorine in Cross-Coupling Reactions

The C–Br bond (bond dissociation energy ~70 kcal/mol) in 6-bromo-3,4-dimethylpyridazine is significantly weaker than the C–Cl bond (~84 kcal/mol) in 6-chloro-3,4-dimethylpyridazine [1]. This leads to faster oxidative addition with Pd(0) catalysts under milder conditions, often enabling higher yields at lower temperatures—critical in library syntheses and late-stage functionalization where substrate sensitivity is a concern.

Organic Synthesis Cross-Coupling Synthetic Efficiency

Priority Application Scenarios for 6-Bromo-3,4-dimethylpyridazine Supported by Quantitative Evidence


Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling for Library Synthesis

The bromine atom at the 6-position enables reliable Pd-catalyzed couplings for generating diverse compound libraries. The high purity (98%) ensures consistent stoichiometry, while the reactive C–Br bond facilitates coupling under mild conditions, preserving sensitive functional groups [1].

Medicinal Chemistry Lead Optimization via Halogen Tuning

The elevated LogP (1.86) relative to the chloro analog provides a basis for modulating lipophilicity in lead series. Researchers can use 6-bromo-3,4-dimethylpyridazine to introduce the bromine as a handle for further derivatization or as a bioisostere exploration point, guided by quantitative ADME prediction models .

Kinase Inhibitor Scaffold Elaboration Targeting Hedgehog Pathway

While the compound itself is an intermediate, structurally related dimethylpyridazines have shown nanomolar activity against the Hedgehog signaling pathway [1]. 6-Bromo-3,4-dimethylpyridazine can serve as a key precursor for synthesizing and evaluating novel Smo antagonists, where the bromine position directly maps to structure-activity relationship vectors identified in recent literature.

Agrochemical Intermediate Production with Scalable Supply

Given its commercial availability from multiple suppliers, the compound is suited for gram-to-kilogram scale-up in agrochemical synthesis programs. The balanced safety profile and availability in high purity reduce scale-up risks and facilitate process chemistry development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3,4-dimethylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.